molecular formula C12H15NO2 B12521566 (4R,6S)-6-benzyl-4-hydroxypiperidin-2-one CAS No. 653589-29-8

(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one

Cat. No.: B12521566
CAS No.: 653589-29-8
M. Wt: 205.25 g/mol
InChI Key: ZOQRAGVPCXQBHD-WDEREUQCSA-N
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Description

(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-6-benzyl-4-hydroxypiperidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as piperidone derivatives.

    Benzylation: The piperidone is subjected to benzylation using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Hydroxylation: The benzylated piperidone undergoes hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Enantioselective Catalysis: Employing chiral catalysts to achieve high enantioselectivity in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted piperidinone derivatives.

Scientific Research Applications

(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R,6S)-6-benzyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidinone ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R,6S)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate: A compound with similar structural features but different functional groups.

    (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol: Another structurally related compound with an amino group instead of a hydroxyl group.

Uniqueness

(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and hydroxyl substitutions make it a valuable intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.

Properties

CAS No.

653589-29-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one

InChI

InChI=1S/C12H15NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1

InChI Key

ZOQRAGVPCXQBHD-WDEREUQCSA-N

Isomeric SMILES

C1[C@H](CC(=O)N[C@H]1CC2=CC=CC=C2)O

Canonical SMILES

C1C(CC(=O)NC1CC2=CC=CC=C2)O

Origin of Product

United States

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